molecular formula C25H28N8O B12413671 Jak3/btk-IN-1

Jak3/btk-IN-1

Cat. No.: B12413671
M. Wt: 456.5 g/mol
InChI Key: RFHWLYCWPJCJSE-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Jak3/btk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Jak3/btk-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of Jak3 and Btk signaling pathways. In biology, it helps in understanding the role of these kinases in immune cell signaling and development. In medicine, this compound is being investigated for its potential to treat autoimmune diseases, inflammatory conditions, and certain cancers . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .

Mechanism of Action

Jak3/btk-IN-1 exerts its effects by simultaneously inhibiting the Jak3 and Btk signaling pathways. Jak3 is primarily involved in immune cell signaling, while Btk plays a crucial role in B cell development and function. By targeting these kinases, this compound disrupts the signaling pathways that contribute to autoimmune diseases and certain cancers . The compound binds to the active sites of Jak3 and Btk, preventing their activation and subsequent signaling .

Comparison with Similar Compounds

Jak3/btk-IN-1 is unique due to its dual inhibition of both Jak3 and Btk. Similar compounds include other Jak inhibitors such as tofacitinib and ruxolitinib, which primarily target Jak1 and Jak2, respectively . Additionally, Btk inhibitors like ibrutinib specifically target Btk but do not inhibit Jak3 . The dual inhibition provided by this compound offers a synergistic effect, making it a promising candidate for the treatment of autoimmune diseases and certain cancers .

Conclusion

This compound is a potent dual inhibitor with significant potential in the treatment of autoimmune diseases and certain cancers. Its unique mechanism of action and wide range of scientific research applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Biological Activity

Jak3/btk-IN-1 is a compound that targets Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK), both of which are crucial in the signaling pathways associated with various autoimmune diseases. This article delves into the biological activity of this compound, examining its mechanism of action, selectivity, pharmacokinetics, and therapeutic potential based on recent research findings.

This compound functions primarily as a selective inhibitor of JAK3 and BTK. The inhibition of these kinases disrupts the signaling pathways mediated by cytokines and growth factors, which are critical for immune cell function. The compound achieves this through covalent binding to specific residues in the kinases, particularly targeting the unique cysteine residue (Cys909) in JAK3, which is not present in other JAK isoforms. This selectivity is pivotal for minimizing off-target effects and enhancing therapeutic efficacy .

Selectivity and Inhibition Profile

The selectivity of this compound has been demonstrated in various studies. For instance, RB1, a related compound, showed an IC50 value of 40 nM for JAK3 while exhibiting over 100-fold selectivity against JAK1 and JAK2 at concentrations up to 5 µM . Furthermore, it was found that RB1 did not significantly inhibit other kinases at the same concentration, indicating a highly favorable selectivity profile.

Table 1: Selectivity Profile of this compound

KinaseIC50 (nM)Selectivity Ratio
JAK340-
JAK1>5000>100-fold
JAK2>5000>100-fold
BTKTBDTBD

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics. For example, ritlecitinib (a related compound) demonstrated dose-proportional pharmacokinetics with a maximal target occupancy of 72% for JAK3 at a 50 mg dose . The compound's half-life and bioavailability are critical for determining dosing regimens in clinical settings.

Table 2: Pharmacokinetic Parameters

ParameterValue
Apparent Oral Bioavailability10.4%
Elimination Half-Life (i.v.)23 min
Maximal Target Occupancy (JAK3)72% at 50 mg

Case Studies and Clinical Findings

Clinical investigations have highlighted the effectiveness of this compound in managing autoimmune conditions. A phase 2 study involving PF-06651600 (ritlecitinib) reported significant improvements in rheumatoid arthritis disease activity scores compared to placebo groups . The study indicated that treatment with this oral JAK3/TEC inhibitor led to a mean change from baseline in the Simplified Disease Activity Index (SDAI) score that was statistically significant.

Case Study Summary: PF-06651600 in Rheumatoid Arthritis

  • Study Design : Phase 2, randomized, placebo-controlled
  • Dosage : 200 mg once daily
  • Results :
    • Mean SDAI score change: −26.1 (treatment) vs. −16.8 (placebo)
    • Adverse events: Mostly mild; no serious adverse events reported
  • : Significant improvement in disease activity with good tolerability.

Properties

Molecular Formula

C25H28N8O

Molecular Weight

456.5 g/mol

IUPAC Name

1-[(3R)-3-[[2-[(1-ethylpyrazol-4-yl)amino]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H28N8O/c1-3-21(34)32-12-8-11-18(15-32)28-24-22-20(17-9-6-5-7-10-17)14-26-23(22)30-25(31-24)29-19-13-27-33(4-2)16-19/h3,5-7,9-10,13-14,16,18H,1,4,8,11-12,15H2,2H3,(H3,26,28,29,30,31)/t18-/m1/s1

InChI Key

RFHWLYCWPJCJSE-GOSISDBHSA-N

Isomeric SMILES

CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)N[C@@H]5CCCN(C5)C(=O)C=C

Canonical SMILES

CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)NC5CCCN(C5)C(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.